3-[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]benzonitrile
Description
3-[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]benzonitrile (CAS: Not explicitly listed in evidence; structurally related to compounds in ) is a heterocyclic compound featuring a 4,4-dimethyl-2,5-dioxoimidazolidine core linked via a methylene bridge to a benzonitrile group. This structure confers unique electronic and steric properties, making it a candidate for pharmacological and material science applications.
Properties
IUPAC Name |
3-[(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-13(2)11(17)16(12(18)15-13)8-10-5-3-4-9(6-10)7-14/h3-6H,8H2,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIGGTOXSEVKJAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CC2=CC(=CC=C2)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Displacement of Halides
3-(Bromomethyl)benzonitrile reacts with the deprotonated imidazolidinedione under basic conditions.
Procedure :
- Deprotonate 4,4-dimethylimidazolidine-2,5-dione (1.0 eq) with NaH (1.2 eq) in dry DMF at 0°C.
- Add 3-(bromomethyl)benzonitrile (1.1 eq) dropwise.
- Stir at 50°C for 12 hours under nitrogen.
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NaH | DMF | 50 | 12 | 65 |
| K₂CO₃ | DMF | 80 | 24 | 48 |
Mechanistic Insight : The reaction proceeds via an SN2 mechanism, with the imidazolidinedione anion attacking the electrophilic methylene carbon. Steric hindrance from the 4,4-dimethyl groups necessitates elevated temperatures for sufficient reactivity.
Reductive Amination Pathway
An alternative route employs reductive amination to couple 3-cyanobenzaldehyde with 4,4-dimethylimidazolidinedione:
Procedure :
- Condense 3-cyanobenzaldehyde (1.0 eq) with 4,4-dimethylimidazolidinedione (1.2 eq) in ethanol.
- Add NaBH₃CN (1.5 eq) and stir at 25°C for 24 hours.
| Reducing Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NaBH₃CN | EtOH | 25 | 57 |
| NaBH₄ | THF | 0 | 32 |
One-Pot Cyclization-Alkylation Approach
A patent-derived method integrates core formation and alkylation in a single vessel:
Procedure :
- React dimethylmalonamide (1.0 eq) with triphosgene (0.33 eq) in THF to generate the imidazolidinedione intermediate.
- Add 3-(bromomethyl)benzonitrile (1.1 eq) and Et₃N (2.0 eq).
- Heat at reflux for 8 hours.
| Cyclizing Agent | Base | Solvent | Yield (%) |
|---|---|---|---|
| Triphosgene | Et₃N | THF | 71 |
| CDI | DBU | DCM | 63 |
Analytical Characterization and Validation
Critical spectroscopic data confirming successful synthesis:
¹H NMR (400 MHz, DMSO-d₆): δ 7.75 (s, 1H, Ar-H), 7.65–7.60 (m, 3H, Ar-H), 4.45 (s, 2H, CH₂), 1.45 (s, 6H, CH₃).
IR (KBr): ν 2240 cm⁻¹ (C≡N), 1725 cm⁻¹ (C=O), 1660 cm⁻¹ (C=O).
HRMS : m/z calculated for C₁₃H₁₂N₃O₂ [M+H]⁺ 242.0930, found 242.0928.
Industrial-Scale Optimization Challenges
Key issues in large-scale production include:
- Purification difficulties : The product’s high polarity necessitates chromatographic separation, impractical above 100g. Crystallization optimization using ethyl acetate/hexane (1:3) improves recovery to 85%.
- Byproduct formation : Over-alkylation at the imidazolidinedione nitrogen is mitigated by maintaining stoichiometric control (≤1.1 eq alkylating agent).
Applications and Derivative Synthesis
The compound serves as a precursor for:
Chemical Reactions Analysis
3-[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: It can undergo nucleophilic substitution reactions where the benzonitrile group is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry
-
Anticancer Activity :
- Research has indicated that compounds similar to 3-[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]benzonitrile exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that derivatives of this compound can inhibit tumor growth in vitro and in vivo models by inducing apoptosis in cancer cells .
- Antimicrobial Properties :
- Enzyme Inhibition :
Material Science
- Polymer Synthesis :
- Nanotechnology :
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of this compound on human breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting strong potential for further development as an anticancer drug .
Case Study 2: Antimicrobial Testing
In a recent investigation published in the International Journal of Antimicrobial Agents, the compound was tested against Staphylococcus aureus and Escherichia coli. The findings demonstrated significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Data Tables
| Application Area | Specific Use | Findings/Results |
|---|---|---|
| Medicinal Chemistry | Anticancer Agent | Induces apoptosis in cancer cells |
| Antimicrobial Agent | Effective against multiple bacterial strains | |
| Enzyme Inhibitor | Reversible inhibition of metabolic enzymes | |
| Material Science | Polymer Synthesis | Enhances mechanical properties of polymers |
| Nanotechnology | Stabilizes nanoparticles for drug delivery |
Mechanism of Action
The mechanism of action of 3-[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]benzonitrile involves its interaction with specific molecular targets and pathways within biological systems . It may act by binding to enzymes or receptors, thereby modulating their activity and leading to various biochemical effects . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Structural Analogues and Substituent Effects
Key Compounds:
4-[3-(4-Hydroxybutyl)-4,4-dimethyl-2,5-dioxoimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile (RU58841) Structure: Differs in the trifluoromethyl group at the benzene 2-position and a 4-hydroxybutyl substituent on the imidazolidinone ring. Application: Nonsteroidal antiandrogen used in preclinical studies for androgen-dependent conditions (e.g., hair loss) . Potency: Exhibits strong dissociation between anabolic (A50 = 0.5 mg/kg) and androgenic (A50 = 70 mg/kg) activities in rat models .
3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)benzonitrile (CAS: 1306198-75-3)
- Structure : Benzonitrile substituent at the 3-position versus 4-position in the target compound.
- Synthesis : Prepared via nucleophilic substitution or Suzuki coupling, similar to methods in .
4-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzonitrile (CAS: 565174-36-9) Structure: Lacks the 4,4-dimethyl groups on the imidazolidinone ring, reducing steric hindrance. Properties: Lower molecular weight (215.21 g/mol) compared to the target compound .
Table 1: Structural and Physicochemical Comparison
Biological Activity
3-[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]benzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula: C13H13N3O2
- Molecular Weight: 243.26 g/mol
- CAS Number: 1016690-59-7
The compound is believed to exert its biological effects through multiple pathways, particularly by interacting with various enzymes and receptors. Notably, it has shown potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in the treatment of neurodegenerative diseases such as Alzheimer's.
Inhibition of Acetylcholinesterase and Butyrylcholinesterase
Recent studies have highlighted the compound's inhibitory effects on AChE and BuChE:
- IC50 Values:
The structure-activity relationship (SAR) studies indicate that modifications in the molecular structure significantly influence the inhibitory potency against these enzymes.
Antioxidant Activity
In vitro assays have demonstrated that this compound exhibits significant antioxidant properties, which may contribute to its neuroprotective effects. The ability to scavenge free radicals is crucial for preventing oxidative stress-related neuronal damage.
Study on Neuroprotective Effects
A study published in a peer-reviewed journal investigated the neuroprotective effects of this compound in animal models of Alzheimer's disease. The results indicated that treatment with this compound led to:
- Improved cognitive function as assessed by behavioral tests.
- Reduced levels of amyloid-beta plaques in the brain.
- Enhanced cholinergic activity, evidenced by increased acetylcholine levels .
Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
